2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-[(4-methylphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S2/c1-16-6-8-17(9-7-16)13-28-11-10-21-20(14-28)23(30)27-24(26-21)32-15-22(29)25-18-4-3-5-19(12-18)31-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQSEDINJVNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide (CAS Number: 866867-38-1) is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a pyrido-pyrimidine core and various functional groups that may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 466.6 g/mol. The structure features:
- A hexahydropyrido moiety fused with a pyrimidine ring.
- Thioether and acetamide functional groups that may enhance its pharmacological properties.
Anticancer Potential
Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown effectiveness against various cancer cell lines. A comparative analysis of similar compounds indicates that the presence of specific substituents can enhance cytotoxicity against cancer cells:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Thieno-pyrimidine core | Antimicrobial | Contains benzimidazole moiety |
| 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid methyl ester | Thieno-pyridine structure | Anti-inflammatory | Features an acetic acid derivative |
| Tert-butyl 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo) | Pyrido-pyrimidine core | Anticancer | Contains bromine substituent |
The inclusion of the 4-methylbenzyl and methylthio groups in the structure of the target compound may provide additional pathways for interaction with biological targets.
Although specific mechanisms for 2-((6-(4-methylbenzyl)-4-oxo... have not been thoroughly elucidated in the literature, compounds with similar frameworks often interact with key cellular pathways:
- Inhibition of Kinases : Many pyrido-pyrimidine derivatives act as kinase inhibitors, which are crucial in regulating cell proliferation and survival.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Case Studies
Recent research has focused on the synthesis and evaluation of pyrido-pyrimidine derivatives for their biological activities. For example:
- A study published in MDPI highlighted the synthesis of various pyrido derivatives and their cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and LNCaP (prostate carcinoma). These compounds exhibited promising results in terms of cytotoxicity while maintaining high cytocompatibility with normal cells .
Scientific Research Applications
Structural Characteristics
The structural formula of this compound can be broken down into several key components:
- Pyrido-Pyrimidine Core : This feature is critical for its biological interactions.
- Thioether Group : Enhances the compound's reactivity and potential interactions with biological targets.
- Acetamide Functional Group : Contributes to the molecule's pharmacological properties.
The molecular formula is , with a molecular weight of approximately 466.62 g/mol.
Anticancer Research
Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in tumor growth.
Case Study Example:
A study demonstrated that a structurally similar compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.
Antimicrobial Activity
Compounds featuring the pyrido-pyrimidine core have shown promising antimicrobial effects against various pathogens. The presence of the thioether group may enhance these properties by facilitating interactions with microbial enzymes or receptors.
Case Study Example:
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in critical biological processes. In particular, it could inhibit enzymes related to cancer pathways or bacterial virulence factors.
Mechanism of Action:
Inhibition of the Type III secretion system (T3SS) has been noted in related compounds, indicating that this compound could similarly affect bacterial virulence factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyrimidine and pyrido-pyrimidine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and reported activities:
Key Observations :
Core Heterocycle Variations :
- The target compound’s hexahydropyrido[4,3-d]pyrimidine core distinguishes it from benzo-fused analogs () or simpler dihydropyrimidines (). The fused pyridine ring may enhance rigidity and binding specificity compared to fully saturated systems .
- Thiophene-containing cores () introduce sulfur atoms that could modulate electronic properties and redox activity.
Substituent Effects: The 4-methylbenzyl group in the target compound contrasts with the 4-ethoxyphenyl () or 2,4-dimethoxyphenyl () substituents. The 3-(methylthio)phenyl acetamide in the target compound is unique; similar N-aryl acetamides () show varied bioactivities depending on substituent electronics (e.g., electron-withdrawing Cl or CF₃ groups in enhance target affinity) .
Biological Activity Trends :
- Kinase inhibition (e.g., CK1 in ) is common among pyrimidine derivatives with electron-deficient aryl substituents. The target compound’s 3-(methylthio)phenyl group, while less electron-deficient, may still engage in hydrophobic interactions .
- Wnt inhibitors like IWP-3 () highlight the role of benzothiazole-acetamide motifs in disrupting protein-protein interactions, a feature absent in the target compound .
Physicochemical Properties :
- Solubility : The target compound’s lipophilic 4-methylbenzyl and methylthio groups likely reduce aqueous solubility compared to methoxy-substituted analogs ().
- Melting Points : Analogues with dichlorophenyl (: 230–232°C) or trifluoromethyl groups () exhibit higher melting points than the target compound (predicted <200°C), reflecting stronger crystal packing forces .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (acylation of pyrimidine intermediates) or (thioacetamide coupling via Cs₂CO₃/acetone). However, steric hindrance from the 4-methylbenzyl group may necessitate optimized conditions .
- Biological Data Gaps : While structural analogs show kinase or Wnt pathway activity, the target compound’s specific target profile remains unvalidated. Molecular docking studies (as in ) could predict binding to kinases like CK1 or CDKs .
- SAR Insights: The methylthio group’s role is understudied; its metabolic stability (vs.
Q & A
Q. What are the key steps for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Thioether bond formation : Coupling the pyrido[4,3-d]pyrimidinone core with a thiol-containing intermediate via nucleophilic substitution. Reaction solvents (e.g., dimethylformamide, ethanol) and bases (e.g., triethylamine) are critical for yield optimization .
- Acetamide linkage : Introducing the N-(3-(methylthio)phenyl)acetamide group using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify connectivity, e.g., distinguishing pyrido[4,3-d]pyrimidinone protons (δ 5.9–6.1 ppm) and acetamide NH signals (δ 10.0–10.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation under stress conditions .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+ expected vs. observed) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Enzyme inhibition assays : Test against kinases or proteases linked to inflammatory pathways (IC50 determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational methods aid in rational design and target prediction?
- Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina; prioritize substituents (e.g., 4-methylbenzyl) that enhance hydrophobic interactions .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to guide lead optimization .
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) identify transition states and optimize synthetic routes .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies in potency .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH stability studies : Evaluate hydrolysis rates in buffers (pH 1–9) to identify labile bonds (e.g., thioether or acetamide) .
- Prodrug design : Mask the thioether group with enzymatically cleavable protectors (e.g., ester prodrugs) to enhance plasma stability .
- Excipient screening : Co-formulate with cyclodextrins or liposomes to mitigate oxidative degradation .
Q. How to analyze structure-activity relationships (SAR) for analogs?
- Substituent variation : Compare bioactivity of analogs with modified aryl groups (e.g., 4-methylbenzyl vs. 4-chlorophenyl) to identify pharmacophores .
- Bioisosteric replacement : Replace the thioether with selenoether or oxygen to assess impact on potency and toxicity .
- 3D pharmacophore mapping : Use Schrödinger Phase to align active conformers and identify critical hydrogen-bond acceptors/donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
